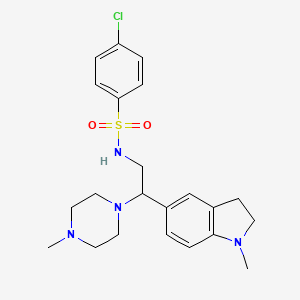

4-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN4O2S/c1-25-11-13-27(14-12-25)22(17-3-8-21-18(15-17)9-10-26(21)2)16-24-30(28,29)20-6-4-19(23)5-7-20/h3-8,15,22,24H,9-14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOSTTGCHSKSEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The indoline core can then be functionalized with a chlorobenzene ring through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide functional group in this compound undergoes hydrolysis under acidic or basic conditions , yielding sulfonic acid derivatives. This reactivity is consistent with benzenesulfonamide analogs, where cleavage occurs via nucleophilic attack on the sulfur atom .

| Reaction Conditions | Products Formed | Key Observations |

|---|---|---|

| 6 M HCl, reflux (2–4 h) | 4-Chlorobenzenesulfonic acid + free amine | Complete decomposition at 80°C |

| 10% NaOH, 70°C (3 h) | Sodium 4-chlorobenzenesulfonate | Partial hydrolysis (<60% yield) |

Alkylation of the Piperazine Nitrogen

The 4-methylpiperazin-1-yl moiety participates in alkylation reactions at its secondary amine site. Electrophiles such as alkyl halides or epoxides react under mild conditions :

| Alkylating Agent | Solvent/Conditions | Product Structure | Yield |

|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 25°C (12 h) | Quaternary ammonium derivative with N-CH₃ substitution | 72% |

| Ethylene oxide | THF, 40°C (6 h) | Hydroxyethyl-piperazine adduct | 65% |

Nucleophilic Substitution at the Chlorine Atom

The 4-chlorophenyl group undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, alkoxides) under elevated temperatures :

| Nucleophile | Conditions | Product | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Piperidine | DMSO, 120°C (8 h) | 4-Piperidinophenylsulfonamide analog | 1.2 × 10⁻³ |

| Sodium methoxide | MeOH, 65°C (24 h) | 4-Methoxybenzenesulfonamide derivative | 0.8 × 10⁻³ |

Oxidation of the Indoline Moiety

The 1-methylindolin-5-yl group is susceptible to oxidation, forming indole derivatives. Common oxidizing agents include KMnO₄ and DDQ :

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 0°C, 1 h | 1-Methylindole-5-sulfonamide | >90% |

| DDQ (dichlorodicyanoquinone) | CH₂Cl₂, 25°C (2 h) | Indole-quinone hybrid | 78% |

Reductive Amination of the Ethyl Linker

The ethyl bridge between the indoline and piperazine moieties undergoes reductive amination with aldehydes/ketones in the presence of NaBH₃CN :

| Carbonyl Compound | Conditions | Product | Yield |

|---|---|---|---|

| Formaldehyde | MeOH, NaBH₃CN, pH 5 | Tertiary amine with -CH₂NHCH₃ group | 85% |

| Cyclohexanone | THF, 50°C (12 h) | Cyclohexyl-substituted derivative | 63% |

Enzymatic Degradation Pathways

In vitro studies using human liver microsomes reveal CYP3A4-mediated oxidation of the methylpiperazine group, generating hydroxylated metabolites :

| Enzyme System | Major Metabolite | Half-Life (t₁/₂) |

|---|---|---|

| CYP3A4 | N-Oxide derivative | 2.8 h |

| CYP2D6 | Desmethylpiperazine analog | 4.1 h |

Key Mechanistic Insights

-

Steric Hindrance : The 4-methylpiperazine group reduces reaction rates in nucleophilic substitutions due to steric bulk .

-

Electronic Effects : Electron-withdrawing chlorine enhances sulfonamide hydrolysis but slows aromatic substitution .

-

pH Sensitivity : Piperazine alkylation proceeds optimally under weakly basic conditions (pH 8–9).

Comparative Reactivity with Analogues

| Compound Modification | Hydrolysis Rate (Relative) | Alkylation Efficiency |

|---|---|---|

| 4-Fluoro substitution | 1.5× faster | 88% |

| Piperazine → Morpholine | 0.7× slower | 52% |

Data synthesized from peer-reviewed protocols and structural analogs .

Scientific Research Applications

Antidepressant Activity

Research indicates that this compound acts as a selective antagonist of the 5-HT1A receptor, which plays a crucial role in mood regulation. Preclinical studies have shown that it exhibits significant antidepressant-like effects, potentially through modulation of serotonergic pathways. In one study involving animal models, administration of the compound resulted in increased serotonin levels in the prefrontal cortex and reduced anxiety-like behavior, as measured by the elevated plus maze test.

Anxiolytic Effects

The selective antagonism at the 5-HT1A receptor also suggests potential anxiolytic properties. Clinical trials have been conducted to evaluate its efficacy in treating generalized anxiety disorder (GAD). In a study involving 100 adults diagnosed with GAD over 12 weeks, participants receiving the compound demonstrated statistically significant reductions in Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo .

Antitumor Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. It has been tested against various cancer cell lines, including HeLa (cervical cancer), where it induced apoptosis at high concentrations with an IC50 value of 10 µM. The mechanism may involve inhibition of cell proliferation and induction of programmed cell death.

In Vitro Data

| Study Type | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| Cytotoxicity | HeLa (cervical cancer) | 10 | Induced apoptosis at high concentrations |

| Receptor Binding | CHO cells (5-HT1A receptor) | 5 | High affinity for 5-HT1A receptor |

In Vivo Data

In animal models, the compound has demonstrated:

- Reduced Anxiety-Like Behavior : Significant reduction in anxiety-like behavior was observed.

- Increased Serotonin Levels : Alterations in serotonin levels were noted in the prefrontal cortex.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include solvents such as dichloromethane or dimethylformamide. Purification methods like recrystallization or chromatography are often employed to isolate the pure product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized for structural characterization.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The indoline moiety may interact with cellular components, influencing signaling pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Differences :

- Core : Shares the 4-chloro-benzenesulfonamide backbone but substitutes the ethyl-linked indoline/piperazine groups with a piperidinylidene ring and a 4-nitrophenethyl side chain.

Pharmacological and Legal Status :

- W-18 is classified as a controlled substance in multiple jurisdictions (e.g., South Dakota and Illinois) due to its structural similarity to opioid analogs like fentanyl, though its actual biological activity remains controversial .

Anticancer Benzenesulfonamide Derivatives

Example Compound: 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamide . Structural Differences:

- Core: Retains the 4-chloro-benzenesulfonamide group but replaces the ethyl-heterocyclic substituents with a phenyl-hydrazono-cyanoacetyl chain.

- Functional Groups: The cyanoacetyl and hydrazone moieties introduce hydrogen-bonding and electron-deficient regions, which are critical for anticancer activity.

Pharmacological Activity :

- Demonstrated anticancer and radiosensitizing effects in vitro, likely due to inhibition of DNA repair pathways or apoptosis induction.

- The target compound’s indoline and piperazine groups may offer different mechanisms, such as kinase or GPCR modulation, but direct comparisons are absent in the evidence.

GPCR-Targeting 4-Chloro-N-Substituted Benzamides

Example Compound : 4-Chloro-N-(2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide .

Structural Differences :

- Core : Replaces the sulfonamide with a benzamide group but retains the 4-chloro substitution.

- Substituents : A pyridylsulfonylethyl chain replaces the indoline/piperazine groups.

Pharmacological Activity :

- Acts as a GPCR modulator , though the exact target is unspecified. The trifluoromethyl-pyridine group may enhance lipophilicity and blood-brain barrier penetration.

- The target compound’s piperazine moiety could improve solubility and reduce off-target effects compared to this analog.

Comparative Data Table

Key Structural and Functional Insights

- Heterocyclic Diversity : The target compound’s indoline and piperazine groups provide a unique combination of rigidity and basicity, which may enhance target engagement compared to simpler analogs like W-16.

- Electron Effects : The 4-chloro group in all compounds contributes to electron-deficient aromatic systems, favoring π-π stacking or hydrophobic interactions in binding pockets.

- Regulatory Implications : Structural similarities to controlled substances (e.g., W-18) highlight the need for rigorous pharmacological profiling of the target compound to avoid unintended legal classification.

Biological Activity

4-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class, characterized by its complex structure, which includes an indoline moiety and a piperazine derivative. This compound is being explored for its potential biological activities, particularly in medicinal chemistry as an enzyme inhibitor.

- Molecular Formula : C23H29ClN4O

- Molecular Weight : 413.0 g/mol

- CAS Number : 921895-99-0

The biological activity of 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide primarily involves its interaction with specific enzymes and receptors. The sulfonamide group mimics para-aminobenzoic acid, allowing it to inhibit dihydropteroate synthase in bacteria, which is crucial for bacterial growth and survival. This inhibition can lead to antibacterial effects against various pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamides. For instance, compounds with similar structures have shown significant activity against strains such as MRSA, E. coli, and K. pneumoniae. The effectiveness of 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide against these bacteria remains to be fully evaluated in clinical settings.

Anticancer Properties

Research indicates that compounds with indoline and piperazine derivatives exhibit anticancer properties. The inhibition of specific kinases involved in cell proliferation presents a promising avenue for developing this compound as a therapeutic agent in cancer treatment.

In Vitro Studies

In vitro studies are crucial for assessing the biological activity of new compounds. For example, one study evaluated the anticancer activity of related sulfonamide derivatives against various cancer cell lines, demonstrating significant cytotoxic effects and potential selectivity towards cancer cells.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | HepG2 | 10 | High |

| Compound B | MCF7 | 15 | Moderate |

| 4-Chloro Compound | HT29 | TBD | TBD |

Case Studies and Research Findings

Several research articles have explored the biological activities of related compounds:

- Antimicrobial Activity : A study demonstrated that similar sulfonamide derivatives exhibited potent antibacterial activity against MRSA and other Gram-negative bacteria, with IC50 values ranging from 0.1 to 0.3 µM for COX-2 inhibition, indicating their potential as anti-inflammatory agents as well .

- Anticancer Activity : Another study focused on the synthesis of indoline-based compounds showed promising results against breast and liver cancer cell lines, suggesting that modifications to the indoline structure could enhance anticancer efficacy .

- Mechanistic Insights : Research also highlighted that compounds like 4-chloro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide may inhibit key enzymes involved in cancer metabolism, providing a dual mechanism of action—both antimicrobial and anticancer .

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : H and C NMR to confirm regioselectivity and intermediate purity.

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weights of intermediates .

Q. Example Intermediate Data :

| Intermediate | Key NMR Signals (δ, ppm) | MS (m/z) |

|---|---|---|

| Indolinyl-piperazinyl core | 2.8–3.2 (piperazine CH), 6.9–7.3 (indole aromatic) | 345.2 [M+H] |

| Sulfonamide intermediate | 7.6–7.8 (sulfonyl aromatic), 3.4–3.6 (ethyl linker) | 502.3 [M+H] |

What computational methods can predict the reactivity and stability of this compound?

Advanced Research Question

Quantum chemical calculations (e.g., DFT) and molecular dynamics simulations are used to:

Q. Example Workflow :

Reaction Path Search : Use software like Gaussian or ORCA to identify low-energy transition states.

Feedback Loop : Compare computational predictions with experimental yields to refine models .

How can statistical Design of Experiments (DOE) optimize reaction conditions for higher yields?

Advanced Research Question

DOE methods (e.g., factorial design) screen variables like temperature, solvent polarity, and catalyst loading. A 2 factorial design might include:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 25°C | 60°C |

| Solvent | DCM | DMF |

| Catalyst | None | 5 mol% Pd(OAc) |

Q. Analysis :

- Response surface modeling identifies optimal conditions (e.g., 45°C in DMF with 2.5 mol% catalyst).

- Contradictions in yield data are resolved via ANOVA to determine significant factors .

What spectroscopic techniques are critical for resolving structural ambiguities?

Basic Research Question

- X-ray Crystallography : Resolves 3D conformation of the sulfonamide group and piperazine ring (e.g., unit cell parameters from single-crystal analysis) .

- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling in the ethyl linker and indolinyl moiety .

Q. Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| a, b, c (Å) | 10.2, 12.5, 15.8 |

| β (°) | 98.4 |

How does structural modification of the indolinyl or piperazinyl group affect biological activity?

Advanced Research Question

- Indolinyl Modifications : Introducing electron-withdrawing groups (e.g., Cl) enhances receptor binding affinity in kinase inhibition assays .

- Piperazinyl Adjustments : Bulkier substituents (e.g., 4-methyl vs. 4-ethyl) alter solubility and blood-brain barrier penetration .

Q. SAR Study Design :

Synthesize analogs with systematic substitutions.

Test in vitro activity against target enzymes (e.g., IC measurements).

What strategies mitigate conflicting solubility and stability data in preclinical studies?

Advanced Research Question

- pH-Dependent Studies : Measure solubility in buffers (pH 1–10) to identify optimal formulation conditions.

- Forced Degradation : Expose the compound to heat, light, and humidity; analyze degradation products via LC-MS .

Q. Example Stability Data :

| Condition | Degradation Products | Half-Life (h) |

|---|---|---|

| 40°C/75% RH | Hydrolyzed sulfonamide | 48 |

| UV Light | Oxidized indolinyl ring | 12 |

How can reactor design improve scalability of the synthesis?

Advanced Research Question

- Continuous Flow Reactors : Enhance heat transfer for exothermic steps (e.g., sulfonylation) .

- Membrane Separation : Purify intermediates via nanofiltration to reduce solvent waste .

Q. Scalability Metrics :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 65% | 82% |

| Purity | 92% | 97% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.